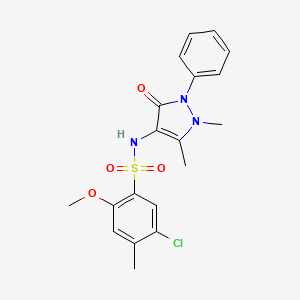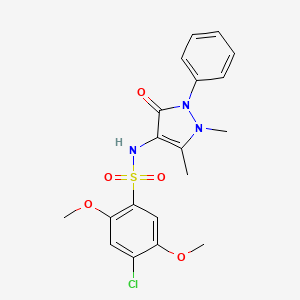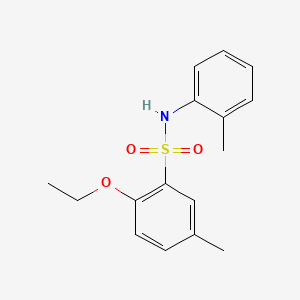
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide, also known as EOMSB, is a sulfonamide compound that has been of interest to the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide involves its binding to the active site of carbonic anhydrase II, which leads to the inhibition of its activity. This inhibition occurs through the formation of a stable complex between 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide and the enzyme, which prevents the binding of the substrate to the active site.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase II activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. However, it is important to note that further studies are needed to fully understand the effects of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide on various biological systems.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase II inhibitor and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide. One potential area of interest is its use in combination with other drugs for the treatment of diseases such as glaucoma and epilepsy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide on various biological systems. Finally, the development of more efficient synthesis methods for 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide could lead to its wider use in scientific research.
Synthesis Methods
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-ethoxy-5-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide in its pure form.
Scientific Research Applications
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition can potentially be used in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
properties
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-15-10-5-12(2)11-16(15)22(18,19)17-13-6-8-14(20-3)9-7-13/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRNPNFPJFLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














